5-[(2-chlorophenoxy)methyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
5-[(2-chlorophenoxy)methyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a furan ring, a thiazole ring, and chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenoxy)methyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the thiazole ring, and the chlorophenyl groups. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chlorophenoxy)methyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-[(2-chlorophenoxy)methyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide .
Amlodipine impurity A: 3-Ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.
Uniqueness
What sets 5-[(2-chlorophenoxy)methyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide apart from similar compounds is its unique combination of functional groups and rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H14Cl2N2O3S |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H14Cl2N2O3S/c22-14-7-5-13(6-8-14)17-12-29-21(24-17)25-20(26)19-10-9-15(28-19)11-27-18-4-2-1-3-16(18)23/h1-10,12H,11H2,(H,24,25,26) |
InChI Key |
YGPUSPXDJWJIOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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